N-(2,2,6,6-Tetramethylpiperidin-1-yl)cyclobutanimine
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Overview
Description
N-(2,2,6,6-Tetramethylpiperidin-1-yl)cyclobutanimine is an organic compound that belongs to the class of piperidines. It is characterized by the presence of a cyclobutanimine group attached to a tetramethylpiperidinyl moiety. This compound is known for its stability and unique chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,6,6-Tetramethylpiperidin-1-yl)cyclobutanimine typically involves the conjugate addition reaction of ammonia to phorone, followed by the reduction of the intermediate triacetone amine in a Wolff-Kishner reaction . This method ensures the formation of the desired compound with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency and cost-effectiveness, ensuring the compound is produced in sufficient quantities for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(2,2,6,6-Tetramethylpiperidin-1-yl)cyclobutanimine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as oxone, leading to the formation of hydroxylamines.
Reduction: Reduction reactions can be carried out using hydrogenation techniques.
Substitution: The compound can participate in substitution reactions, particularly with halides and other electrophiles.
Common Reagents and Conditions
Oxidation: Oxone is commonly used as an oxidant.
Reduction: Hydrogen gas in the presence of a catalyst is used for reduction reactions.
Substitution: Halides and other electrophiles are used in substitution reactions.
Major Products Formed
Oxidation: Hydroxylamines are formed as major products.
Reduction: Reduced amines are the primary products.
Substitution: Substituted piperidines are formed.
Scientific Research Applications
N-(2,2,6,6-Tetramethylpiperidin-1-yl)cyclobutanimine has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of stabilizers and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2,2,6,6-Tetramethylpiperidin-1-yl)cyclobutanimine involves its interaction with molecular targets and pathways. The compound acts as a hindered base, which allows it to participate in various chemical reactions without undergoing significant structural changes . Its stability and reactivity make it a valuable tool in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine: This compound is a precursor to N-(2,2,6,6-Tetramethylpiperidin-1-yl)cyclobutanimine and shares similar chemical properties.
Lithium tetramethylpiperidide: Another related compound used in synthetic chemistry.
N,N-diisopropylethylamine: A non-nucleophilic base with similar applications.
Uniqueness
This compound is unique due to its cyclobutanimine group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
61195-62-8 |
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Molecular Formula |
C13H24N2 |
Molecular Weight |
208.34 g/mol |
IUPAC Name |
N-(2,2,6,6-tetramethylpiperidin-1-yl)cyclobutanimine |
InChI |
InChI=1S/C13H24N2/c1-12(2)9-6-10-13(3,4)15(12)14-11-7-5-8-11/h5-10H2,1-4H3 |
InChI Key |
QDLRKFJDHKDEIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(N1N=C2CCC2)(C)C)C |
Origin of Product |
United States |
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